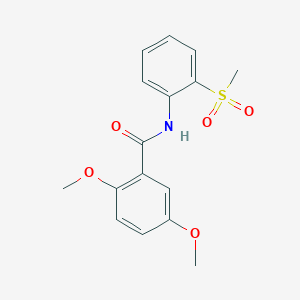

N-(2-メチルスルホニルフェニル)-2,5-ジメトキシベンズアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methanesulfonyl group attached to a phenyl ring, which is further connected to a 2,5-dimethoxybenzamide moiety

科学的研究の応用

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities.

Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Material Science:

作用機序

Target of Action

The primary target of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is Tyrosine Kinase 2 (TYK2) . TYK2 is a member of the Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway .

Mode of Action

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide acts as an allosteric inhibitor of TYK2 . It binds to the TYK2 pseudokinase (JH2) domain, which is a unique feature of the JAK family . This binding inhibits the catalytic activity of TYK2, preventing the phosphorylation and activation of STAT proteins .

Biochemical Pathways

The inhibition of TYK2 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell . The inhibition of TYK2 thus impacts the cellular response to cytokines and growth factors .

Result of Action

The result of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide’s action is the inhibition of TYK2 activity, leading to a decrease in the transduction of cytokine-mediated signals . This can result in the modulation of immune responses and inflammation, making it potentially useful in the treatment of autoimmune diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide typically involves the following steps:

Formation of the Methanesulfonylphenyl Intermediate: The starting material, 2-methanesulfonylphenylamine, is synthesized by reacting aniline with methanesulfonyl chloride in the presence of a base such as pyridine.

Coupling with 2,5-Dimethoxybenzoic Acid: The intermediate is then coupled with 2,5-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction of the methanesulfonyl group can yield the corresponding sulfide.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

類似化合物との比較

Similar Compounds

- **N-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide

- **2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine

Uniqueness

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both methanesulfonyl and dimethoxybenzamide groups. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Name: N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide

- Molecular Formula: C₁₅H₁₅N₃O₄S

- Molecular Weight: 335.36 g/mol

- Structure:

- The compound features a methanesulfonyl group attached to a phenyl ring, along with two methoxy groups on a benzamide structure.

The mechanism of action for N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide has not been extensively characterized in the literature. However, compounds with similar structural features often interact with neurotransmitter systems and exhibit effects on various receptors.

Potential Mechanisms:

- Dopamine Receptor Modulation: Similar compounds have shown activity as dopamine receptor modulators, which may contribute to their therapeutic effects in psychiatric disorders.

- Serotonin Receptor Interaction: The presence of methoxy groups suggests potential interactions with serotonin receptors, which could influence mood and anxiety levels.

- Anti-inflammatory Properties: Some benzamide derivatives possess anti-inflammatory activity, which may be relevant for therapeutic applications in inflammatory diseases.

Biological Activity

The biological activity of N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide can be categorized into several areas based on existing research:

Antipsychotic Effects

Research indicates that compounds with similar structures may exhibit antipsychotic properties by modulating dopamine and serotonin pathways. For instance, aripiprazole, an atypical antipsychotic, demonstrates a complex pharmacological profile involving partial agonism at D2 receptors and antagonism at 5-HT2A receptors . This suggests that N-(2-methanesulfonylphenyl)-2,5-dimethoxybenzamide could potentially share similar mechanisms.

Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects against oxidative stress and neuroinflammation. These properties are essential for developing treatments for neurodegenerative diseases .

Anti-inflammatory Activity

Benzamide derivatives have been investigated for their anti-inflammatory properties. The presence of the methanesulfonyl group may enhance these effects by modulating inflammatory pathways .

Research Findings Summary Table

特性

IUPAC Name |

2,5-dimethoxy-N-(2-methylsulfonylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-11-8-9-14(22-2)12(10-11)16(18)17-13-6-4-5-7-15(13)23(3,19)20/h4-10H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFRVSWNYLFZSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)NC2=CC=CC=C2S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。